molecular formula C15H18N2O3 B4848133 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid

2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid

Cat. No. B4848133
M. Wt: 274.31 g/mol
InChI Key: HHVJPFMSIOVVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid, also known as tryptophan ethyl ester, is a modified form of the amino acid tryptophan. It is a synthetic compound that has been developed for use in scientific research.

Mechanism of Action

The mechanism of action of 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid is not fully understood. However, it is believed to act as a prodrug for this compound, which is converted to serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
Studies have shown that this compound can increase the levels of this compound in the brain, which in turn can increase the production of serotonin. This can have a positive effect on mood, behavior, and cognition. However, the effects of this compound on the body are not fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid in lab experiments is that it is a synthetic compound that can be easily produced and purified. It also has a high yield, which makes it cost-effective. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the use of 2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid in scientific research. One direction is to investigate its potential use as a treatment for mood disorders such as depression and anxiety. Another direction is to study its effects on cognition and behavior in animal models. Finally, further research is needed to determine its safety and efficacy in humans.

Scientific Research Applications

2-{[3-(1H-indol-3-yl)propanoyl]amino}butanoic acid has been used in scientific research to study the transport of this compound across the blood-brain barrier. It has also been used to investigate the role of this compound in the regulation of mood, behavior, and cognition.

properties

IUPAC Name

2-[3-(1H-indol-3-yl)propanoylamino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-12(15(19)20)17-14(18)8-7-10-9-16-13-6-4-3-5-11(10)13/h3-6,9,12,16H,2,7-8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVJPFMSIOVVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC(=O)CCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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